molecular formula C23H28O7 B192346 Schisandrol B CAS No. 58546-54-6

Schisandrol B

Cat. No. B192346
CAS RN: 58546-54-6
M. Wt: 416.5 g/mol
InChI Key: ZWRRJEICIPUPHZ-MYODQAERSA-N
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Description

Schisandrol B is a lignan originally isolated from S. chinensis that has hepatoprotective activity . It increases the expression of pregnane X receptor (PXR) target genes involved in bile acid metabolism, including Cyp3a11, Ugt1a1, Oatp2, and Mrp3 in mouse liver and CYP3A4, UGT1A1, and OATP2 in HEK293T cells . It also protects against lithocholic acid-induced hepatic necrosis and intrahepatic cholestasis in wild-type, but not Pxr-null, mice and decreases mortality in a mouse model of cholestasis when administered at a dose of 100 mg/kg twice per day .


Synthesis Analysis

Research into schisandrin’s anticancer activity has placed a stronger emphasis on derivative synthesis . This emphasis stems from schisandrin’s action in inhibiting P-gp function .


Molecular Structure Analysis

The molecular formula of Schisandrol B is C23H28O7 . Its formal name is (6S,7S,13aR)-5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethyl-benzo [3,4]cycloocta [1,2-f][1,3]benzodioxol-6-ol .


Chemical Reactions Analysis

Schisandrol B has been found to inhibit reactive oxygen species production . It also inhibits the MAPK pathway and the translocation of NF-κB to the nucleus .


Physical And Chemical Properties Analysis

Schisandrol B is a solid . It is insoluble in H2O; ≥27.4 mg/mL in EtOH; ≥41.6 mg/mL in DMSO .

Scientific Research Applications

Nutritional Effects

  • Field : Food Chemistry
  • Application : Schisandra chinensis, which contains Schisandrol B, is used both for medicinal purposes and as a food ingredient due to its beneficial properties . It is enriched with a wide range of natural plant nutrients, including flavonoids, phenolic acids, anthocyanins, lignans, triterpenes, organic acids, and sugars .
  • Methods : The comprehensive review was conducted by searching the PubMed databases for relevant literature of various mass spectrometry techniques employed in the analysis of nutritional components in S. chinensis .
  • Results : The potential nutritional effects of S. chinensis are discussed, including its ability to enhance immunity, function as an antioxidant, anti-allergen, antidepressant, and anti-anxiety agent, as well as its ability to act as a sedative-hypnotic and improve memory, cognitive function, and metabolic imbalances .

Pharmacological Features

  • Field : Pharmacology
  • Application : Schisandrin, one of the primary active compounds within Schisandra chinensis, exhibits sedative, hypnotic, anti-aging, antioxidant, and immunomodulatory properties, showcasing its effectiveness across various liver diseases while maintaining a favorable safety profile .
  • Methods : The review was conducted by searching for various pharmacological effects and related mechanisms of schisandrin .
  • Results : In cardiovascular disease, schisandrin exerts its pharmacological effects mainly by bolstering the myocardial antioxidant-reducing response, thereby mitigating the impact of oxygen free radicals .

Antioxidant Effects

  • Field : Biochemistry
  • Application : Schisandra chinensis fruits, their extracts, and bioactive compounds including Schisandrol B are used in alternative medicine as adaptogens and ergogens protecting against numerous neurological, cardiovascular, gastrointestinal, liver, and skin disorders . They are potent antioxidants and mitoprotectors exerting anti-inflammatory, antiviral, anticancer, and anti-aging effects .
  • Methods : The review was conducted by searching for various antioxidant effects and related mechanisms of Schisandrol B .
  • Results : This review focuses on the direct and indirect antioxidant effects of S. chinensis fruit extract and its bioactive compounds in the cells during normal and pathological conditions .

Therapeutic Effects

  • Field : Pharmacology
  • Application : Due to its large biological properties, Schisandrol B was recorded to be a potent cure for several diseases by targeting several signaling pathways .
  • Methods : The review was conducted by searching for various therapeutic effects and related mechanisms of Schisandrol B .
  • Results : The review emphasizes the recent data on the biological properties of Schisandrol B among the molecular mechanism of this drug on tumoral, cardiac, and neural diseases .

Cardiovascular Effects

  • Field : Pharmacology
  • Application : In a myocarditis cell model, schisandrin has demonstrated the ability to counteract LPS-induced damage to H9c2 cells and facilitate the recovery of myocardial tissue .
  • Methods : The review was conducted by searching for various cardiovascular effects and related mechanisms of Schisandrol B .
  • Results : Schisandrin exerts its pharmacological effects mainly by bolstering the myocardial antioxidant-reducing response, thereby mitigating the impact of oxygen free radicals .

Neurological Effects

  • Field : Neurology
  • Application : Due to its large biological properties, Schisandrol B was recorded to be a potent cure for several diseases by targeting several signaling pathways . This review is aimed at emphasizing the recent data on the biological properties of Schisandrol B among the molecular mechanism of this drug on tumoral, cardiac, and neural diseases .
  • Methods : The review was conducted by searching for various neurological effects and related mechanisms of Schisandrol B .
  • Results : The review emphasizes the recent data on the biological properties of Schisandrol B among the molecular mechanism of this drug on tumoral, cardiac, and neural diseases .

Future Directions

The potential nutritional effects of S. chinensis are discussed, including its ability to enhance immunity, function as an antioxidant, anti-allergen, antidepressant, and anti-anxiety agent, as well as its ability to act as a sedative-hypnotic and improve memory, cognitive function, and metabolic imbalances . The use of advanced mass spectrometry detection technologies have the potential to enable the discovery of new nutritional components of S. chinensis, and to verify the effects of different extraction methods on these components .

properties

IUPAC Name

3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O7/c1-12-7-13-8-16-20(30-11-29-16)22(28-6)17(13)18-14(10-23(12,2)24)9-15(25-3)19(26-4)21(18)27-5/h8-9,12,24H,7,10-11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRRJEICIPUPHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1(C)O)OC)OC)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90860731
Record name 1,2,3,13-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydro-11H-benzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90860731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gomisin A

CAS RN

58546-54-6
Record name Gomisin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58546-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gomisin A
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
901
Citations
Y Jiang, Y Wang, H Tan, T Yu, X Fan, P Chen… - Acta Pharmacologica …, 2016 - nature.com
… We previously reported that Schisandrol B (SolB) isolated from Schisandra sphenanthera produced a protective effect against acetaminophen (APAP)-induced liver injury. In this study …
Number of citations: 74 www.nature.com
X Li, J Sun, X Fan, L Guan, D Li, Y Zhou, X Zeng… - European Journal of …, 2018 - Elsevier
Liver regeneration is a vital process of recovery after liver damage, which is a promising clinical strategy after partial hepatectomy (PHx). Schisandrol B (SolB), one of the bioactive …
Number of citations: 21 www.sciencedirect.com
JN Chun, S Park, S Lee, JK Kim, EJ Park, MJ Kang… - Oncotarget, 2018 - ncbi.nlm.nih.gov
Aberrant transforming growth factor β1 (TGFβ1) signaling plays a pathogenic role in the development of vascular fibrosis. We have reported that Schisandra chinensis fruit extract (SCE), …
Number of citations: 18 www.ncbi.nlm.nih.gov
Y Jiang, X Fan, Y Wang, P Chen, H Zeng… - Toxicological …, 2015 - academic.oup.com
… Schisandra sphenanthera is a traditional hepato-protective Chinese medicine and Schisandrol B (SolB) is one of its major active constituents. In this study, the protective effect of SolB …
Number of citations: 75 academic.oup.com
H Zeng, Y Jiang, P Chen, X Fan, D Li… - British journal of …, 2017 - Wiley Online Library
… Here we have evaluated the anti-cholestasis effects of Schisandrol B (SolB), a bioactive … Schisandrol B (SolB) is one of the bioactive lignans isolated from Schisandra sphenanthera, a …
Number of citations: 63 bpspubs.onlinelibrary.wiley.com
Z Wu, D Liang, M Xu, Y Liu, H Xie - Current Pharmaceutical …, 2021 - ingentaconnect.com
… schisandrol B monomer, differences in pharmacokinetics after the oral administration of schisandrol B … (SCE, equivalent to 10 mg/kg schisandrol B) to rats, and the interactions of lignans…
Number of citations: 3 www.ingentaconnect.com
H Sun, F Wu, A Zhang, W Wei, Y Han… - Journal of separation …, 2013 - Wiley Online Library
Shengmaisan (SMS) is a traditional C hinese medicine prescription widely used for the treatment of cardiovascular diseases in A sia. Its lignans are major components responsible for …
L Zhu, B Li, X Liu, G Huang, X Meng - Pharmacognosy Magazine, 2015 - ncbi.nlm.nih.gov
… chinensis are lignans, including schisandrol A (schisandrin), schisandrol B (gomisin A), deoxyschisandrin (schisandrin A), and γ-schisandrin (schisandrin B).[3] Among these lignans, …
Number of citations: 17 www.ncbi.nlm.nih.gov
Y Zhao, X Yao, T Jiao, J Tian, Y Gao, S Fan, P Chen… - Phytomedicine, 2021 - Elsevier
… Schisandrol B (SolB) is one of the bioactive components from a traditional Chinese medicine Schisandra chinensis or Schisandra sphenanthera. It has been demonstrated that SolB …
Number of citations: 13 www.sciencedirect.com
J Jin, H Bi, J Hu, G Zhong, L Zhao… - … & Drug Disposition, 2010 - Wiley Online Library
Paclitaxel is a substrate of the efflux transporters such as P‐glycoprotein, and is mainly metabolized by the liver. Schisandrol B (Sch B), one of the active components in Schisandra, has …
Number of citations: 37 onlinelibrary.wiley.com

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